molecular formula C24H23N3O2S2 B2397939 N-(2,3-dimethylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291852-73-7

N-(2,3-dimethylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2397939
M. Wt: 449.59
InChI Key: KJPUQUCQZWYELA-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H23N3O2S2 and its molecular weight is 449.59. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Synthesis

Research has delved into the structural analysis and synthesis of compounds closely related to "N-(2,3-dimethylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide", providing insights into their chemical properties and potential applications. Studies on heterocyclic derivatives of guanidine and their formation, X-ray structure determination, and the crystal structures of related compounds reveal the molecular conformations and the influence of different substituents on their structural properties. These insights are crucial for understanding the compound's reactivity and potential as a scaffold for further chemical modifications aimed at developing therapeutic agents or other scientific applications (Banfield, Fallon, & Gatehouse, 1987) (Subasri et al., 2017).

Vibrational Spectroscopic Signatures

Investigations into the vibrational spectroscopic signatures of similar compounds have been conducted to understand the effect of rehybridization and hyperconjugation on their molecular structures. Such studies are essential for identifying specific vibrational modes that can be used as fingerprints for these compounds in spectroscopic analyses. This research provides a deeper understanding of the stereo-electronic interactions leading to molecular stability, which is critical for the development of compounds with desired chemical and physical properties (Jenepha Mary, Pradhan, & James, 2022).

Antimicrobial Activity

The synthesis and evaluation of new pyrimidinone and oxazinone derivatives fused with thiophene rings highlight the antimicrobial potential of compounds structurally related to "N-(2,3-dimethylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide". These studies are pivotal in the search for new antimicrobial agents, as they provide a foundation for the development of novel compounds with potent activity against various bacterial and fungal pathogens (Hossan et al., 2012).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-14-7-5-9-18(16(14)3)25-21(28)13-31-24-26-19-11-12-30-22(19)23(29)27(24)20-10-6-8-15(2)17(20)4/h5-12H,13H2,1-4H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPUQUCQZWYELA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4C)C)SC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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